

Independent Validation of Toceranib Phosphate: A Comparative Guide

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Compound of Interest		
Compound Name:	Toceranib Phosphate	
Cat. No.:	B1683195	Get Quote

Toceranib phosphate, marketed as Palladia®, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in veterinary oncology. This guide provides an objective comparison of its performance based on published findings, including key experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in their understanding and evaluation of this compound.

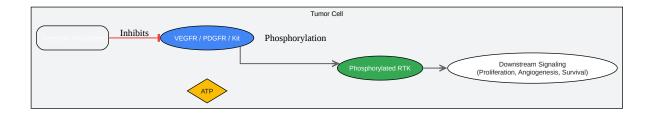
Mechanism of Action and Signaling Pathways

Toceranib phosphate functions as a competitive inhibitor of ATP at the kinase domain of several RTKs, thereby preventing phosphorylation and downstream signal transduction. Its primary targets include members of the split kinase family:

- VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR disrupts angiogenesis, a critical process for tumor growth and metastasis.
- PDGFR (Platelet-Derived Growth Factor Receptor): By inhibiting PDGFR, toceranib can impact tumor cell proliferation and survival.
- Kit (Stem Cell Factor Receptor): Dysregulation of Kit is a known driver in certain cancers, particularly mast cell tumors. Toceranib's inhibition of Kit leads to direct anti-tumor effects.

The following diagram illustrates the signaling pathway inhibited by **Toceranib Phosphate**.





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Caption: Toceranib Phosphate's inhibition of RTK signaling.

Pivotal and Independent Validation Studies in Canine Mast Cell Tumors

The initial approval and subsequent validation of **toceranib phosphate**'s efficacy have been primarily established in the context of canine mast cell tumors (MCTs).

Quantitative Data Summary



Study Type	Study	Treatme nt Group	Objectiv e Respon se Rate (ORR)	Complet e Respon se (CR)	Partial Respon se (PR)	Median Duratio n of Objectiv e Respon se	Median Time to Progres sion
Pivotal Trial	London et al. (2009)[1] [2][3]	Tocerani b (n=86)	37.2%	8.1% (7 dogs)	29.1% (25 dogs)	12.0 weeks	18.1 weeks
Placebo (n=63)	7.9%	0%	7.9% (5 dogs)	-	-		
Combinat ion Therapy	Burton et al. (2015) [4]	Tocerani b + Lomustin e (n=41)	46%	9.8% (4 dogs)	36.6% (15 dogs)	Not Reported	53 days
Combinat ion Therapy	Robat et al. (2012) [5]	Tocerani b + Vinblasti ne (n=14)	71%	14% (2 dogs)	57% (8 dogs)	Not Reported	Not Reported
Combinat ion Therapy	C.A. London, personal communi cation	Tocerani b + Predniso ne + Vinblasti ne (n=29, measura ble disease)	90%	Not Reported	Not Reported	Not Reported	Not Reported

Experimental Protocols



Pivotal Trial (London et al., 2009)[1][2][3]

- Study Design: A multi-center, placebo-controlled, double-blind, randomized study.
- Inclusion Criteria: Dogs with recurrent Patnaik grade 2 or 3 MCTs, with or without regional lymph node metastasis, following surgical excision.
- Treatment Protocol:
 - Blinded Phase (6 weeks): Dogs were randomized to receive either toceranib phosphate
 (3.25 mg/kg) or a placebo orally every other day.
 - Open-Label Phase: Eligible dogs received open-label toceranib phosphate.
- Response Evaluation: Tumor response was evaluated using modified RECIST (Response Evaluation Criteria in Solid Tumors) criteria.

Combination Therapy with Lomustine (Burton et al., 2015)[4]

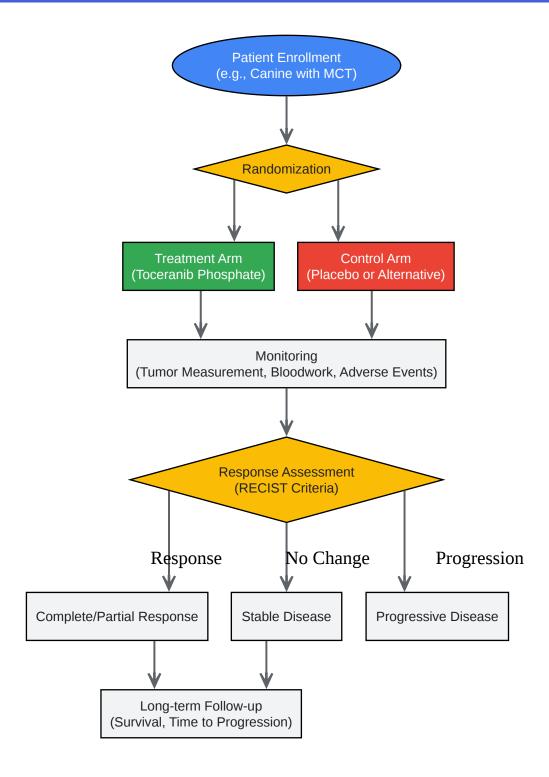
- Study Design: A study to determine the maximally tolerated dose (MTD), objective response rate, and adverse event profile of pulse-administered toceranib with lomustine.
- Treatment Protocol: Toceranib phosphate was administered orally on days 1, 3, and 5 of a 21-day cycle at a target dosage of 2.75 mg/kg. Lomustine was given orally on day 3 of each cycle, with the MTD established at 50 mg/m². All dogs also received diphenhydramine, omeprazole, and prednisone.

Combination Therapy with Vinblastine (Robat et al., 2012)[5]

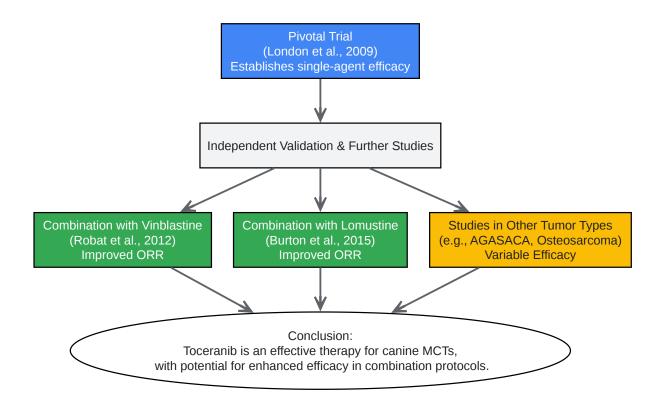
- Study Design: A Phase I dose-finding study to assess the safety of combination vinblastine and toceranib.
- Treatment Protocol: A standard open-label Phase I dose-cohort (3+3) escalation design was
 used. Vinblastine was administered as an IV bolus weekly for four treatments. Toceranib was
 administered every other day, with dose escalation in 0.25 mg/kg increments.

The following diagram illustrates a general experimental workflow for evaluating **Toceranib Phosphate** in a clinical trial setting.









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